2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol
Overview
Description
This compound is a type of organic molecule that contains an azaspiro ring, which is a type of spiro compound where one of the rings contains a nitrogen atom . The ethoxymethyl group attached to the azaspiro ring suggests that it might have been synthesized from an alcohol precursor.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azaspiro ring, which is a bicyclic structure consisting of two rings of different sizes sharing a single atom . The ethoxymethyl group would be attached to one of the carbon atoms in the azaspiro ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups it contains .Scientific Research Applications
Enantioselective Synthesis and Chemical Transformations
Enantioselective Synthesis
A study described the enantioselective synthesis of a chiral intermediate, closely related to the target compound, highlighting its importance in the elaboration of biologically active molecules (D'angelo, Dumas, & Pizzonero, 2005).
Electrolytic Ethoxylation
Research on the electrolytic ethoxylation of γ-furylalkanols led to compounds within the target compound's series, demonstrating a method for intramolecular alkoxylation (Markushina & Shulyakovskaya, 1970).
Synthesis of Spirocyclic Systems
Hydrolysis and Acylation
A study on the hydrolysis and acylation of imino groups in specific isomers provided insights into chemical modifications of spirocyclic systems similar to the target compound (Belikov et al., 2013).
Antimicrobial Agents
Synthesis of bispiroheterocyclic systems aimed at creating new antimicrobial agents demonstrated the utility of spirocyclic systems as functional cores in drug design (Al-Ahmadi, 1996).
Advanced Organic Synthesis Techniques
Triazole-Containing Spiro Dilactones
The efficient preparation of triazole-containing spiro dilactones from related compounds showcases the versatility of spirocyclic compounds in synthetic chemistry (Ghochikyan et al., 2016).
Novel Oxazin Analogs
The synthesis of novel oxazin analogs for antimicrobial activity research indicates the potential for diversifying spirocyclic frameworks to explore new biological activities (Singh et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-16-10-12-9-14(7-8-15)11-13(12)5-3-4-6-13/h12,15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOAOCZCFXNYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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